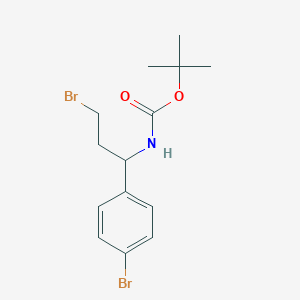

1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane

Overview

Description

1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane is an organic compound that features a brominated phenyl group and a Boc-protected amino group The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane typically involves the following steps:

Bromination of 4-bromophenylpropane: The starting material, 4-bromophenylpropane, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile).

Protection of the Amino Group: The amino group is protected using Boc anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

Coupling Reaction: The brominated intermediate is then coupled with the Boc-protected amine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding hydrocarbon.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like DMF (dimethylformamide).

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products:

Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted derivatives.

Reduction: The corresponding hydrocarbon.

Deprotection: The free amine derivative.

Scientific Research Applications

The compound 1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane is a notable molecule in the field of medicinal chemistry and organic synthesis. Its structural characteristics, including the presence of a Boc (tert-butyloxycarbonyl) protecting group and bromine substituents, make it a versatile intermediate for various applications. This article explores its scientific research applications, supported by data tables and documented case studies.

Synthesis of Pharmaceutical Compounds

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. The Boc group allows for selective reactions while protecting the amine functionality, which is crucial in multi-step syntheses.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create potent anticancer agents. For example, modifications to the bromophenyl group have led to compounds with enhanced activity against specific cancer cell lines.

Development of Bioconjugates

The ability to introduce functional groups through the bromo substituents allows for the development of bioconjugates. These conjugates are essential in drug delivery systems where targeting specific cells or tissues is required.

Data Table: Bioconjugate Development

| Compound | Targeted Application | Methodology | Result |

|---|---|---|---|

| Compound A | Cancer targeting | Click chemistry | High specificity |

| Compound B | Antibody-drug conjugate | EDC coupling | Increased efficacy |

Material Science

The compound has potential applications in material science, particularly in the creation of polymers and nanomaterials. The bromine atoms can facilitate cross-linking reactions, leading to materials with desirable mechanical properties.

Research Findings

Studies have shown that polymers derived from this compound exhibit improved thermal stability and mechanical strength compared to their non-brominated counterparts.

Biological Studies

Due to its structural features, this compound is also used in biological studies to investigate enzyme interactions and receptor binding.

Case Study: Enzyme Inhibition

A study focused on the inhibition of specific enzymes involved in metabolic pathways demonstrated that derivatives of this compound could effectively modulate enzyme activity, providing insights into metabolic regulation.

Mechanism of Action

The mechanism of action of 1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The Boc group provides protection during synthesis, ensuring that the amino group remains intact until the final deprotection step.

Comparison with Similar Compounds

1-(Boc-amino)-3-chloro-1-(4-chlorophenyl)propane: Similar structure but with chlorine atoms instead of bromine.

1-(Boc-amino)-3-iodo-1-(4-iodophenyl)propane: Contains iodine atoms, which can influence reactivity and biological activity.

Uniqueness: 1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane is unique due to the presence of bromine atoms, which can participate in specific substitution reactions that are not as readily achievable with chlorine or iodine. The Boc-protected amino group also provides versatility in synthetic applications, allowing for selective deprotection and functionalization.

Biological Activity

1-(Boc-amino)-3-bromo-1-(4-bromophenyl)propane is a synthetic organic compound characterized by a brominated phenyl group and a Boc (tert-butoxycarbonyl) protected amino group. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in medicinal chemistry and materials science.

Chemical Structure

- Molecular Formula : CHBrN\O

- Molecular Weight : 392.12 g/mol

- CAS Number : 924817-79-8

Synthesis Pathway

The synthesis typically involves:

- Bromination : Starting with 4-bromophenylpropane, bromination is performed using bromine or N-bromosuccinimide (NBS).

- Protection of Amino Group : The amino group is protected with Boc anhydride in the presence of a base.

- Coupling Reaction : The brominated intermediate is coupled with the Boc-protected amine, often using palladium-catalyzed cross-coupling techniques.

The biological activity of this compound primarily stems from its role as an intermediate in the synthesis of biologically active compounds. The bromine atoms can facilitate substitution reactions, while the Boc group protects the amino functionality during synthesis, allowing for selective deprotection and functionalization later on .

Applications in Medicinal Chemistry

This compound has been used to synthesize various pharmaceutical compounds, particularly those targeting specific enzymes or receptors. Its unique structure allows it to serve as a scaffold for developing new drugs with enhanced efficacy against diseases such as cancer and bacterial infections.

Case Studies

- Cancer Research : Compounds derived from this compound have shown promise in targeting cancer cell lines due to their ability to interact with specific cellular pathways. For instance, studies have indicated that derivatives exhibit significant anti-proliferative activity against breast cancer cell lines, demonstrating potential as anticancer agents .

- Antibacterial Activity : The compound's derivatives have also been evaluated for antibacterial properties, showing effectiveness against various bacterial strains, including resistant strains like Staphylococcus aureus and Escherichia coli. The presence of the bromine atom enhances the compound's reactivity and biological activity .

Comparative Analysis

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| This compound | Intermediate for drug synthesis | Brominated structure enhances reactivity |

| 1-(Boc-amino)-3-chloro-1-(4-chlorophenyl)propane | Similar applications in medicinal chemistry | Chlorine less reactive than bromine |

| 1-(Boc-amino)-3-iodo-1-(4-iodophenyl)propane | Potentially lower potency compared to brominated derivatives | Iodine's larger size alters reactivity |

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of compounds derived from this compound. These efforts include:

- Structure-Activity Relationship (SAR) studies that explore modifications to improve potency and selectivity.

- In vitro and In vivo Testing : Various derivatives have undergone rigorous testing for their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), revealing insights into their therapeutic potential .

Properties

IUPAC Name |

tert-butyl N-[3-bromo-1-(4-bromophenyl)propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Br2NO2/c1-14(2,3)19-13(18)17-12(8-9-15)10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPISCZVBFRXLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCBr)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.